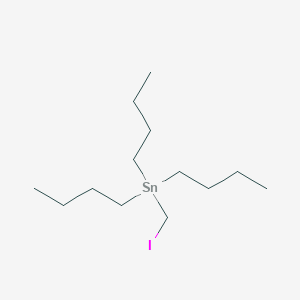

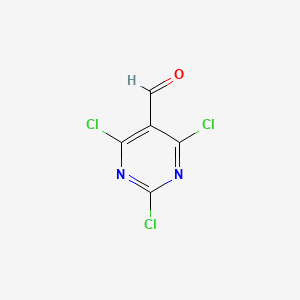

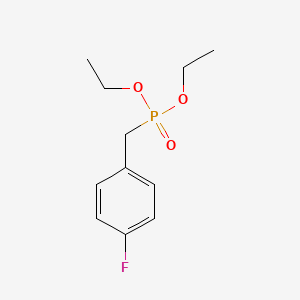

![molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1](/img/structure/B1310622.png)

Spiro[chroman-2,1'-cyclohexan]-4-one

Overview

Description

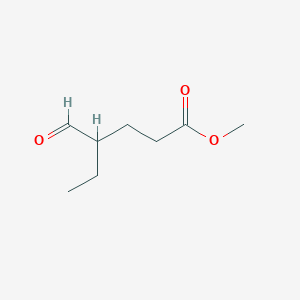

Spiro[chroman-2,1’-cyclohexan]-4-one is a heterobicyclic compound . It is a versatile scaffold in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The compound has a linear formula of C14H16O2 .

Molecular Structure Analysis

The molecular structure of Spiro[chroman-2,1’-cyclohexan]-4-one consists of a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone . The compound has a molecular weight of 216.27 g/mol .Physical and Chemical Properties Analysis

Spiro[chroman-2,1’-cyclohexan]-4-one has a molecular weight of 216.27 g/mol . The compound has a density of 1.196±0.06 g/cm³ . The melting point of the compound is 36.5 ºC .Scientific Research Applications

Anticancer Activity

Spiro[chroman-2,1'-cyclohexan]-4-one derivatives have shown promising results in anticancer studies. A study involving 3-Chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one demonstrated significant cytotoxicity against lung (A549), prostate (PC3), pancreatic (PACA2), and breast (MDA) cancer cell lines, with some compounds exhibiting better cytotoxicity against the MDA cell line than the reference drug Doxorubicin (El Malah et al., 2021).

Pharmacophore in Drug Development

Spiro[chromane-2,4'-piperidine]-4(3H)-one, a related compound, is an important pharmacophore in drugs and biochemical reagents. Recent advances in synthesizing derivatives of this compound have shown their potential in medicinal chemistry, indicating prospects for developing new biologically active substances (Ghatpande et al., 2020).

Molecular Docking and Enzyme Inhibition

A study on substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors highlighted their potential in inhibiting the enzyme PARP-1, crucial for DNA repair in cancer cells. Molecular docking simulation studies helped design these derivatives, which showed promising anti-proliferative activity against human breast carcinoma cell line (MCF-7) (Amin et al., 2013).

Photochromic Properties

The spiro[cyclohexadiene-dihydroacridines] derivatives have been found to possess photochromic properties. The reversible photoisomerization from the spiro compound to a colored merocyanine by C–C bond cleavage in the cyclohexadiene part of the molecule was observed under UV and visible irradiation (Häupl et al., 2000).

Antimicrobial Activity

New chromanone and aurone hybrids synthesized from substituted (E)-7-hydroxy-6-[3-(p-tolyl)acryloyl]this compound demonstrated significant in vitro antimicrobial activity. Methoxysubstituted spirochromanones showed the best antimicrobial profile (Kishore et al., 2018).

Mechanism of Action

Future Directions

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Spiro[chroman-2,1’-cyclohexan]-4-one plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with microtubule assembly inhibitors, affecting the stability and dynamics of microtubules . Additionally, Spiro[chroman-2,1’-cyclohexan]-4-one may interact with specific receptors or enzymes, modulating their activity and leading to downstream biochemical effects.

Cellular Effects

Spiro[chroman-2,1’-cyclohexan]-4-one exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of Spiro[chroman-2,1’-cyclohexan]-4-one have shown anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival . This compound can also affect cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of Spiro[chroman-2,1’-cyclohexan]-4-one involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, Spiro[chroman-2,1’-cyclohexan]-4-one has been found to inhibit microtubule assembly by binding to tubulin, thereby disrupting the formation of microtubules . This interaction can lead to changes in cell structure and function, ultimately affecting cellular processes such as division and migration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[chroman-2,1’-cyclohexan]-4-one can change over time. Studies have shown that this compound exhibits varying stability and degradation rates under different conditions. For example, Spiro[chroman-2,1’-cyclohexan]-4-one may degrade more rapidly in the presence of certain enzymes or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Spiro[chroman-2,1’-cyclohexan]-4-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity or modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Spiro[chroman-2,1’-cyclohexan]-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For instance, this compound may affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes involved in this pathway . Additionally, Spiro[chroman-2,1’-cyclohexan]-4-one can impact oxidative phosphorylation and other energy-generating processes within cells.

Transport and Distribution

The transport and distribution of Spiro[chroman-2,1’-cyclohexan]-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. For example, it may interact with transport proteins that facilitate its movement into the cytoplasm or other organelles . The localization and accumulation of Spiro[chroman-2,1’-cyclohexan]-4-one within cells can significantly influence its activity and function.

Subcellular Localization

Spiro[chroman-2,1’-cyclohexan]-4-one exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of Spiro[chroman-2,1’-cyclohexan]-4-one is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

spiro[3H-chromene-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQLMDVZSFDTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455431 | |

| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62756-20-1 | |

| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of the Spiro[chroman-2,1'-cyclohexan]-4-one derivatives synthesized and investigated for antimicrobial activity?

A1: The research [, ] focuses on synthesizing novel this compound derivatives incorporating various heterocyclic rings like thiadiazoles and selenadiazoles. These studies highlight the importance of the spirocyclic core structure and explore how modifications with different heterocyclic systems can influence antimicrobial activity. For instance, one study [] synthesized spiro[chromeno[4,3-d][1,2,3]thiadiazole-4,1’-cyclohexane and spiro[chromeno[4,3-d][1,2,3]selenadiazole-4,1’-cyclohexane derivatives, incorporating thiadiazole and selenadiazole rings into the this compound core.

Q2: What were the main findings regarding the antimicrobial activity of the synthesized this compound derivatives?

A2: While the provided abstracts [, ] don't detail specific antimicrobial activity results, they indicate that the synthesized this compound derivatives were tested for such activity. The research likely investigated the effectiveness of these compounds against various bacterial and fungal strains. Further exploration of the full research articles would be needed to understand the specific antimicrobial effects observed and the potential mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.